5-Methyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
5-Methyl-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O4S and a molecular weight of 216.22 g/mol . It is a derivative of benzene, featuring a methyl group, a nitro group, and a sulfonamide group attached to the benzene ring. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitrobenzene-1-sulfonamide typically involves the nitration of 5-methylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration: 5-Methylbenzenesulfonamide is treated with a nitrating mixture (HNO3/H2SO4) at a temperature range of 0-5°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 5-Methyl-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 5-Carboxy-2-nitrobenzene-1-sulfonamide.
Scientific Research Applications
5-Methyl-2-nitrobenzene-1-sulfonamide is utilized in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzenesulfonamide: Similar structure but with different positioning of the methyl and nitro groups.
5-Methyl-2-aminobenzene-1-sulfonamide: The reduced form of 5-Methyl-2-nitrobenzene-1-sulfonamide.
5-Carboxy-2-nitrobenzene-1-sulfonamide: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and sulfonamide groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
5-methyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWFBJSKVGMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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